molecular formula C5H10ClN3 B3420932 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride CAS No. 2060026-28-8

1,4-dimethyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B3420932
CAS No.: 2060026-28-8
M. Wt: 147.60 g/mol
InChI Key: GBGSAXGLQBGCGS-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazol-3-amine hydrochloride ( 2060026-28-8) is a chemical compound with the molecular formula C5H10ClN3 and a molecular weight of 147.61 g/mol . As a substituted pyrazole derivative, this amine hydrochloride salt is of significant interest in organic synthesis and medicinal chemistry research, where it can serve as a versatile building block for the construction of more complex molecules. Pyrazole-based compounds are widely investigated for their potential biological activities and applications in material science. For instance, research has demonstrated that novel pyrazole heterocyclic derivatives can be synthesized and utilized as effective corrosion inhibitors for low-carbon steel in acidic environments, showcasing the value of this chemical class in industrial applications . The compound should be stored according to the recommended safety data sheet. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-3-8(2)7-5(4)6;/h3H,1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGSAXGLQBGCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855911-36-2, 2060026-28-8
Record name 1H-Pyrazol-3-amine, 1,4-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855911-36-2
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Record name 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Activities

1,4-Dimethyl-1H-pyrazol-3-amine hydrochloride exhibits significant antimicrobial and antiparasitic properties. Pyrazole derivatives are known for their ability to inhibit the growth of various pathogens, including bacteria and parasites responsible for diseases such as malaria and leishmaniasis. Research has shown that compounds with similar structures can effectively interact with specific molecular targets, leading to inhibition of enzyme pathways associated with these pathogens .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with key enzymes or receptors in the target organisms. For instance, molecular docking studies have indicated favorable binding interactions with enzymes involved in metabolic pathways critical for pathogen survival. This suggests that this compound could be a candidate for further development as an antiparasitic agent.

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use in agricultural applications, particularly as a pesticide. Research indicates that derivatives of pyrazole can serve as effective agents against various agricultural pests. The synthesis of novel pyrazole-based pesticides is an area of active research, focusing on enhancing efficacy while minimizing environmental impact .

Synthesis of Pesticidal Compounds

The synthesis processes for producing pyrazole derivatives often involve halogenation and reduction reactions, which can be optimized to improve yield and selectivity. For example, methods have been developed to synthesize chlorinated pyrazole derivatives that demonstrate potent pesticidal activity against specific insect species .

Material Science

Building Blocks for Complex Molecules

In the field of material science, this compound serves as a building block for synthesizing more complex heterocyclic compounds. These compounds can be utilized in the development of new materials with tailored properties for applications in electronics and nanotechnology .

Polymer Chemistry

Additionally, the compound's reactivity allows it to be incorporated into polymer matrices, enhancing the performance characteristics of the resulting materials. This application is particularly relevant in developing smart materials that respond to environmental stimuli .

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the synthesis and application of pyrazole derivatives:

StudyFindings
Elnagdy et al. (2022)Developed a catalytic system using FeCl₃/PVP for synthesizing pyrazole derivatives with high yields; evaluated biological activity against fungal strains .
Kumar et al. (2022)Investigated 4-formylpyrazoles synthesized from acetophenones; tested for antitubercular activity against Mycobacterium tuberculosis H37Rv strain .
Recent Advances in Pyrazole SynthesisDiscussed innovative synthetic routes leading to high-yield production of various pyrazole derivatives with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Substituents Key Differences from Target Compound
N-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl)-1,4-dimethyl-1H-pyrazol-3-amine HCl - Ethyl, fluoro, and extended methylene chain Increased steric bulk and electron-withdrawing fluorine alters solubility and reactivity
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1006348-72-6 Chloro substituent, 1,5-dimethyl pyrazole Chlorine introduces stronger electron-withdrawing effects, potentially reducing basicity of the amine
N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine 1006682-81-0 Benzene ring, N-methylation Aromatic benzene ring enhances π-π stacking; N-methylation reduces hydrogen-bonding capacity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : These decrease the basicity of the amine group, affecting salt formation and solubility. For instance, the fluoro-substituted analogue in may exhibit lower aqueous solubility than the target compound due to reduced ionizability .

Physicochemical Properties

Property Target Compound (Inferred) Benzydamine HCl Memantine HCl
Solubility High (due to hydrochloride salt) Moderate in water High in polar solvents
Stability Sensitive to heat/moisture Stable under dry conditions Thermally stable
Hydrogen Bonding Strong (amine and Cl⁻) Moderate (tertiary amine) Weak (bulky substituents)
  • Hydrogen Bonding : The primary amine in the target compound facilitates stronger hydrogen bonds compared to tertiary amines (e.g., memantine HCl), influencing crystal lattice stability .
  • Thermal Sensitivity : Shared storage requirements (e.g., cool, dry conditions) with benzydamine HCl suggest similar susceptibility to hydrolysis or decomposition .

Biological Activity

1,4-Dimethyl-1H-pyrazol-3-amine hydrochloride (CAS Number: 2060026-28-8) is a chemical compound characterized by its pyrazole ring structure, which consists of a five-membered ring containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H9_9N3_3·HCl. Its structural characteristics are crucial in determining its biological activity.

Structural Information

PropertyValue
Molecular FormulaC5_5H9_9N3_3·HCl
SMILESCC1=CN(N=C1N)C
InChIInChI=1S/C5H9N3/c1-4-3-8(2)7-5(4)6/h3H,1-2H3,(H2,6,7)
InChIKeyGZJVUJXNJCCGEC-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound may exhibit various biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating significant inhibition zones. For instance, compounds derived from pyrazole derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory conditions .

Anticancer Activity

Several derivatives of this compound have been tested for their anticancer properties. Notable findings include:

  • Cytotoxicity : Compounds have shown significant cytotoxic effects against various cancer cell lines. For example, one study reported IC₅₀ values of 3.25 mg/mL against Hep-2 cells and 17.82 mg/mL against P815 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways .

Case Studies and Research Findings

Recent advancements in the study of pyrazole derivatives highlight their potential in drug design:

  • Antimicrobial Evaluation : A study indicated that certain pyrazole derivatives exhibited excellent antimicrobial activity with MIC values as low as 0.22 μg/mL .
  • Cytotoxicity Against Cancer Cell Lines : Research found that specific derivatives displayed significant cytotoxicity against A549 lung cancer cells with IC₅₀ values as low as 26 µM .
  • Structure-Activity Relationship (SAR) : Studies have explored the SAR of pyrazole compounds, indicating that modifications on the pyrazole ring can significantly influence biological activity .

Summary

The biological activity of this compound presents a promising area for further research and development in medicinal chemistry. Its antimicrobial, anti-inflammatory, and anticancer properties make it a valuable candidate for therapeutic applications. Continued investigation into its mechanisms of action and structure-activity relationships will be essential for optimizing its use in clinical settings.

Q & A

Q. What are the common synthetic routes for 1,4-dimethyl-1H-pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting with precursor pyrazole derivatives. A standard method includes:

  • Step 1 : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic/basic conditions to form the pyrazole ring.
  • Step 2 : Methylation at the 1- and 4-positions using methylating agents (e.g., methyl iodide) under controlled pH and temperature.
  • Step 3 : Hydrochloride salt formation via acid-base neutralization with HCl. Optimization focuses on reaction time, solvent selection (e.g., ethanol for solubility), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., methyl groups at positions 1 and 4) and amine proton signals.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.
  • HPLC : To assess purity (>95% is typical for research-grade material).
  • X-ray Crystallography : For absolute structural confirmation, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrazole derivatives like this compound?

Discrepancies in bond lengths or angles may arise from disordered structures or solvent inclusion. Strategies include:

  • Structure Validation Tools : Use programs like PLATON or SHELXL to check for geometric outliers and twinning .
  • Temperature-Dependent Studies : Collect data at multiple temperatures to identify dynamic disorder.
  • Hydrogen Bond Analysis : Apply graph-set analysis to interpret intermolecular interactions, which can stabilize specific conformations .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

SAR studies involve:

  • Functional Group Modification : Systematic substitution of methyl groups or amine positions to assess bioactivity changes (e.g., antimicrobial or anticancer assays).
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target enzymes (e.g., kinases) based on electron density maps from crystallography .
  • In Vitro/In Vivo Correlation : Compare activity data with physicochemical properties (e.g., logP, solubility) to refine predictive models .

Q. How can hydrogen bonding patterns in this compound’s crystal lattice influence its stability and reactivity?

Hydrogen bonding networks (e.g., N–H···Cl interactions in the hydrochloride salt) stabilize the crystal structure and affect solubility. Use graph-set notation (e.g., D for donor, A for acceptor) to classify motifs like chains (C (4)) or rings (R (6)), which are critical for predicting dissolution behavior and solid-state reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-dimethyl-1H-pyrazol-3-amine hydrochloride
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1,4-dimethyl-1H-pyrazol-3-amine hydrochloride

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